Biphenyl-4-yl 3-nitrobenzoate
Description
Contextual Significance of Biphenyl (B1667301) Esters in Chemical Synthesis and Materials Science
Biphenyl esters are a well-established class of compounds known for their versatility. The biphenyl unit, consisting of two connected benzene (B151609) rings, provides a rigid and stable core. ontosight.ai This structural feature is highly valued in materials science, particularly in the development of liquid crystals. researchgate.nettandfonline.commdpi.com Biphenyl-based liquid crystals are known for their chemical and thermal stability. tandfonline.com The ester group, on the other hand, offers a convenient point for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. ontosight.aitandfonline.com This adaptability has led to their use in creating polymers, such as epoxies and polysiloxanes, and as precursors for various functional materials. tandfonline.com
Overview of Nitroaromatic Compounds as Synthetic Intermediates and Functional Moieties
Nitroaromatic compounds, characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring, are fundamental in industrial chemistry. nih.gov They serve as crucial starting materials for a vast range of products, including dyes, polymers, and pharmaceuticals. nih.govresearchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable synthetic intermediates. nih.govmdpi.com Nitration, the process of introducing a nitro group, is a primary method for producing these compounds. nih.govnih.gov The presence of the nitro group can also impart specific functionalities to a molecule, impacting its electronic and optical properties. mdpi.com This has led to their exploration in the development of functional materials. researchgate.netmdpi.com
Research Trajectory and Potential Research Directions for Biphenyl-4-yl 3-nitrobenzoate
While research on biphenyl esters and nitroaromatic compounds is extensive, the specific compound this compound is part of a growing area of interest. A study synthesizing a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates included the 3-nitro- and 4-nitrobenzoate (B1230335) derivatives. core.ac.uknih.gov These compounds were investigated for their potential as tyrosinase inhibitors. core.ac.uknih.gov
Future research could further explore the synthesis of related compounds and their potential applications. For instance, the synthesis of Biphenyl-4,4'-diyl bis(3-nitrobenzoate) has been documented, suggesting the potential for creating dimeric and polymeric structures. nih.gov Further investigation into the material properties of these compounds, such as their liquid crystalline behavior or nonlinear optical properties, could be a fruitful avenue of research. The synthesis of related structures like methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, used as an intermediate for angiotensin II receptor antagonists, highlights the potential for this compound derivatives in medicinal chemistry. vulcanchem.comechemi.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(16-7-4-8-17(13-16)20(22)23)24-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H |
InChI Key |
UULCWROEPJLRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Biphenyl 4 Yl 3 Nitrobenzoate
Esterification Pathways for the Formation of Biphenyl-4-yl 3-nitrobenzoate
The creation of the ester bond is the final and crucial step in the synthesis of this compound. This can be accomplished through several established methods, each with its own set of reaction conditions and efficiencies.
Direct Condensation Approaches with 3-Nitrobenzoic Acid and Biphenyl-4-ol
The most straightforward method for synthesizing this compound is the direct acid-catalyzed condensation of 3-nitrobenzoic acid and biphenyl-4-ol. This reaction, a classic example of Fischer-Speier esterification, involves heating the two reactants in the presence of a strong acid catalyst. researchgate.netiajpr.com The role of the catalyst, typically sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of biphenyl-4-ol.
To drive the reaction toward completion, the water formed as a byproduct must be removed from the reaction mixture, usually by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. google.com While direct, this method can require high temperatures and long reaction times, and the strong acidic conditions may not be suitable for more sensitive substrates.
Table 1: Conditions for Direct Condensation (Fischer Esterification)
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3-Nitrobenzoic Acid, Biphenyl-4-ol |
| Catalyst | Concentrated H₂SO₄, p-TsOH |
| Solvent | Toluene, Benzene (B151609) |
| Temperature | Reflux |
| Key Feature | Removal of water byproduct is essential |
Activation Strategies Utilizing 3-Nitrobenzoyl Halides or Anhydrides
To overcome the limitations of direct esterification, 3-nitrobenzoic acid can be converted into a more reactive acylating agent, such as an acid halide or anhydride (B1165640). This approach allows the reaction to proceed under milder conditions and often results in higher yields.
The most common strategy involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The resulting 3-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with biphenyl-4-ol. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (a Schotten-Baumann reaction), serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com
Alternatively, 3-nitrobenzoic anhydride can be used as the acylating agent. The anhydride can be prepared from the acid chloride or by dehydration of the carboxylic acid. It reacts with biphenyl-4-ol, with one molecule of 3-nitrobenzoic acid being released as a byproduct for every molecule of ester formed. This method is generally less atom-economical than using the acid chloride but avoids the generation of corrosive HCl.
Transesterification Protocols for Ester Exchange Reactions
Transesterification is another viable, albeit less direct, pathway for the synthesis of this compound. This method involves the reaction of a simple ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate, with biphenyl-4-ol in the presence of an acid or base catalyst. During the reaction, the methoxy (B1213986) group of the methyl ester is displaced by the biphenyl-4-oxy group.
The equilibrium of this reaction is typically shifted towards the product side by removing the more volatile alcohol byproduct (in this case, methanol) through distillation. Both acid catalysts (like sulfuric acid) and base catalysts (like sodium methoxide) can be employed, depending on the stability of the reactants to the chosen conditions.
Construction of the Biphenyl (B1667301) Core in Precursor Synthesis
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming the carbon-carbon bond that defines the biphenyl structure. mdpi.com
The Suzuki-Miyaura coupling is arguably the most widely used of these methods due to its mild reaction conditions and the commercial availability and stability of its key reagents. gre.ac.ukresearchgate.netyoutube.com This reaction typically involves the coupling of an arylboronic acid (e.g., phenylboronic acid) with an aryl halide (e.g., 4-bromophenol (B116583) or a protected derivative) in the presence of a palladium catalyst and a base. mdpi.comnih.gov A variety of palladium sources and ligands can be used to optimize the reaction for specific substrates.
Other significant palladium-catalyzed methods include:
Negishi Coupling: This involves the reaction of an organozinc reagent with an aryl halide. rsc.org
Stille Coupling: This reaction pairs an organotin compound with an aryl halide.
These methods offer a powerful and modular approach to synthesizing a wide array of substituted biphenyl precursors for further functionalization.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | High functional group tolerance; stable reagents |
| Negishi | Organozinc | High reactivity; often proceeds at lower temperatures |
| Stille | Organotin | Tolerant of many functional groups |
Ullmann Coupling and Related Homocoupling Methodologies
The Ullmann reaction is a classic method for synthesizing symmetrical biaryl compounds through the copper-catalyzed homocoupling of two aryl halide molecules. nih.govbyjus.comwikipedia.org In its traditional form, the reaction requires high temperatures and stoichiometric amounts of copper powder or copper bronze. organic-chemistry.org For instance, the coupling of a halophenol could theoretically be used to produce a dihydroxybiphenyl, which would then require further manipulation.
Modern variations of the Ullmann reaction have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. While highly effective for creating symmetrical biphenyls, the Ullmann coupling is generally less suited for producing unsymmetrical precursors like biphenyl-4-ol directly, a task for which cross-coupling reactions like the Suzuki-Miyaura are better adapted. wikipedia.org
Traditional Aryl-Aryl Coupling Strategies for Biaryl Systems
The formation of the biphenyl scaffold, a central feature of the target molecule, is a cornerstone of modern organic synthesis. Several traditional cross-coupling reactions have been developed for the efficient construction of C(sp²)–C(sp²) bonds to form biaryl systems. These methods typically involve the reaction of an aryl halide or triflate with an organometallic aryl species, often catalyzed by a transition metal complex.
Common strategies include:
Suzuki-Miyaura Coupling: This versatile and widely used method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester in the presence of a base. gre.ac.ukorganic-chemistry.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents. aiinmr.com
Ullmann Reaction: One of the oldest methods for biaryl synthesis, the Ullmann condensation traditionally involves the copper-mediated coupling of two aryl halide molecules at high temperatures. researchgate.net While effective, the classic conditions can be harsh. Modern variations utilize palladium or nickel catalysts and may proceed under milder conditions.
Negishi Coupling: This reaction employs a nickel or palladium catalyst to couple an aryl halide with an organozinc reagent. rsc.org Organozinc compounds are highly reactive, often leading to efficient coupling under mild conditions. rsc.org
Wurtz-Fittig Reaction: This historical method involves the reaction of an aryl halide and an alkyl halide with sodium metal. rsc.org An adaptation of this reaction can be used for aryl-aryl coupling, though it is less common in modern synthesis due to issues with selectivity and harsh conditions. rsc.org
These coupling strategies provide robust pathways to the biphenyl core, which can then be further functionalized.
Table 1: Comparison of Traditional Aryl-Aryl Coupling Reactions
| Reaction Name | Catalyst | Coupling Partners | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl Halide + Arylboronic Acid/Ester | Mild conditions, high functional group tolerance |
| Ullmann | Copper | Aryl Halide + Aryl Halide | Does not require pre-formed organometallic reagents |
| Negishi | Palladium or Nickel | Aryl Halide + Aryl Organozinc | High reactivity, mild conditions |
| Wurtz-Fittig | Sodium Metal | Aryl Halide + Aryl Halide | Historical significance |
Introduction and Functionalization of the 3-Nitrobenzoate Moiety
The 3-nitrobenzoate portion of the molecule is typically synthesized by introducing a nitro group onto a pre-existing benzoate (B1203000) ester. The directing effects of the ester group are crucial for achieving the desired regiochemistry.
The synthesis of the 3-nitrobenzoate moiety is classically achieved through the electrophilic aromatic substitution of a benzoate ester, such as methyl benzoate. The ester group (–COOR) is an electron-withdrawing group and a meta-director. echemi.commsu.edu This electronic effect deactivates the aromatic ring towards electrophilic attack but directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta-position (C-3). echemi.comchegg.com
The reaction is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgissr.edu.kh The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. quizlet.com
Reaction Conditions for Nitration of Methyl Benzoate The procedure requires careful temperature control to ensure selectivity and prevent over-nitration or side reactions. southalabama.edusavemyexams.com
| Parameter | Condition | Purpose |
| Reagents | Methyl Benzoate, Conc. HNO₃, Conc. H₂SO₄ | Substrate and nitrating mixture rsc.org |
| Temperature | 0–15 °C | To control the exothermic reaction and prevent side products echemi.comorgsyn.org |
| Addition | Slow, dropwise addition of mixed acid | To maintain low temperature and control reaction rate southalabama.edu |
| Workup | Pouring onto ice | To quench the reaction and precipitate the solid product orgsyn.org |
| Purification | Recrystallization from methanol (B129727) or ethanol (B145695)/water | To remove impurities and isolate the pure meta-isomer rsc.orgsavemyexams.com |
This regioselective nitration provides a reliable route to precursors like methyl 3-nitrobenzoate, which can then be hydrolyzed to 3-nitrobenzoic acid or used in transesterification reactions. chemhume.co.uk
While electrophilic substitution is common, Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for synthesizing nitro-substituted aromatic compounds. The SNAr mechanism is viable when a leaving group (like a halide) is present on an aromatic ring that is highly electron-deficient. libretexts.org
The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), is crucial for activating the ring to nucleophilic attack. wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group. libretexts.orgwikipedia.orglibretexts.org A nucleophile can displace a leaving group on a benzoic acid derivative if the ring is sufficiently activated by one or more nitro groups. acs.org For example, 2,4-dinitrochlorobenzene readily undergoes SNAr reactions. wikipedia.org While less direct for synthesizing 3-nitrobenzoates where the nitro group is meta, the SNAr mechanism is a fundamental strategy for creating other highly functionalized nitroaromatic precursors.
Synthetic Routes to Key Intermediates and Related Biphenyl-Nitrobenzoate Derivatives
The combination of biphenyl and benzoate ester motifs is prevalent in compounds designed for pharmaceutical applications. The synthetic strategies often involve coupling pre-functionalized precursors.
Biphenyl-containing structures are recognized as "privileged scaffolds" in medicinal chemistry. gre.ac.uk The synthesis of biphenyl-substituted benzoate esters is a key step in the development of various pharmaceutical agents. For instance, the synthesis of (R)-3-biphenyl-4-yl-2-tert-butoxycarbonyl-aminopropionic acid methyl ester has been reported as an intermediate for neprilysin inhibitors. google.com These syntheses often rely on the cross-coupling reactions described previously to link a functionalized phenyl ring (e.g., a halobenzoate) with another aryl group. The resulting biphenyl ester can then be carried forward through further synthetic steps.
A related class of compounds, biphenyl-oxoethyl benzoates, has been synthesized and studied for potential biological activities. researchgate.net The synthesis of these analogues, such as 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, typically involves the reaction of a 2-halo-1-(biphenyl-4-yl)ethan-1-one with a substituted benzoic acid. This esterification reaction links the biphenyl-oxoethyl core with various benzoate moieties. The introduction of the biphenyl group in these structures, as opposed to a simple phenyl group, has been shown to encourage intermolecular π-π stacking and C-H···π interactions, which can influence the crystal packing and potentially the biological receptor binding of the molecule. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Biphenyl 4 Yl 3 Nitrobenzoate
Comprehensive Spectroscopic Characterization Techniques
The structural confirmation and electronic properties of Biphenyl-4-yl 3-nitrobenzoate can be thoroughly investigated using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the biphenyl (B1667301) and 3-nitrobenzoate moieties. The protons on the 3-nitrobenzoate ring are anticipated to be the most deshielded due to the electron-withdrawing nature of the nitro group and the ester functionality. Specifically, the proton ortho to the nitro group and between the two electron-withdrawing groups would likely appear as the most downfield signal. The aromatic protons of the biphenyl group would resonate in the typical aromatic region, with some differentiation based on their proximity to the ester linkage.
¹³C-NMR: The carbon-13 NMR spectrum will provide valuable information on the number of unique carbon environments. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbon atom attached to the nitro group will also be significantly deshielded. The remaining aromatic carbons of both the biphenyl and 3-nitrobenzoate rings will appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.
Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H-NMR | 8.5 - 9.0 | Protons on the 3-nitrobenzoate ring |
| ¹H-NMR | 7.3 - 7.8 | Protons on the biphenyl ring |
| ¹³C-NMR | 163 - 166 | Carbonyl carbon (C=O) |
| ¹³C-NMR | 148 - 150 | Carbon attached to the nitro group (C-NO₂) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band corresponding to the C=O stretching vibration of the ester group is predicted to appear around 1735-1750 cm⁻¹. sciencing.com Asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed in the regions of 1490-1550 cm⁻¹ and 1315-1355 cm⁻¹, respectively. sciencing.com Aromatic C-H stretching vibrations will likely be seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are expected around 1600 and 1475 cm⁻¹. sciencing.com
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, should also reveal key vibrational modes. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in Raman spectra.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Ester C=O Stretch | 1735 - 1750 | Weak |
| Aromatic C=C Stretch | 1475, 1600 | 1475, 1600 |
| Asymmetric NO₂ Stretch | 1490 - 1550 | 1490 - 1550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the nitro group and the extended conjugation of the biphenyl system are likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to benzene (B151609). Based on data for 3-nitrophenol, which shows an absorption maximum around 340 nm that extends into the visible region, a similar absorption profile can be anticipated for this compound. docbrown.info
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 280 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., FAB-MS)
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of a compound. The molecular weight of this compound is 319.29 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 319.
Fragmentation Analysis: The fragmentation pattern would likely involve the cleavage of the ester bond, leading to characteristic fragments. Common fragments would be expected to correspond to the biphenyl cation and the 3-nitrobenzoyl cation. Further fragmentation of the 3-nitrobenzoyl cation could involve the loss of the nitro group.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 319 | [C₁₉H₁₃NO₄]⁺ (Molecular Ion) |
| 169 | [C₁₂H₉O]⁺ (Biphenyloxy cation) |
| 150 | [C₇H₄NO₃]⁺ (3-Nitrobenzoyl cation) |
| 122 | [C₇H₄O₂]⁺ (Benzoyl cation after loss of NO₂) |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
While no experimental crystal structure has been reported for this compound, predictions about its crystallographic parameters can be made based on the known crystal structure of the closely related compound, Phenyl 3-nitrobenzoate. nih.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
Phenyl 3-nitrobenzoate crystallizes in the monoclinic crystal system with the space group P 1 21/c 1. nih.gov It is plausible that this compound would also crystallize in a similar low-symmetry system, such as monoclinic or orthorhombic, due to the molecule's lack of high symmetry. The unit cell parameters would be influenced by the packing of the larger biphenyl group.
Predicted Crystallographic Data for this compound (based on Phenyl 3-nitrobenzoate)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c or similar |
| a (Å) | ~12 |
| b (Å) | ~9 |
| c (Å) | ~12 |
| α (°) | 90 |
| β (°) | ~110 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Without experimental crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The generation of data tables for bond lengths, bond angles, and dihedral angles is consequently not feasible.
Computational Chemistry and Theoretical Investigations of Biphenyl 4 Yl 3 Nitrobenzoate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density of the system. For Biphenyl-4-yl 3-nitrobenzoate, DFT studies provide deep insights into its geometry, stability, and chemical behavior. tandfonline.com
Optimization of Molecular Geometries and Conformational Energy Landscapes
The conformational energy landscape describes the energy of the molecule as a function of its geometry. exlibrisgroup.com By systematically varying key dihedral angles—such as the rotation around the bond connecting the two phenyl rings and the bonds of the ester linkage—researchers can map out different conformers and identify the lowest-energy (most stable) conformations. These studies reveal the flexibility of the molecule and the energy barriers between different spatial arrangements. For similar aromatic esters, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are used to obtain these optimized parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Biphenyl (B1667301) Benzoate (B1203000) Derivative (Note: Data is representative of the class of compounds and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (phenyl) | 1.39 |
| C-O (ester) | 1.36 | |
| C=O (ester) | 1.21 | |
| C-N (nitro) | 1.48 | |
| **Bond Angles (°) ** | C-O-C (ester) | 118.5 |
| O=C-O (ester) | 124.0 | |
| C-C-N (nitro) | 119.0 | |
| Dihedral Angle (°) | Phenyl-Phenyl | 38.7 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations can predict the energies of these orbitals. The HOMO is typically localized on the more electron-rich biphenyl moiety, while the LUMO is often centered on the electron-withdrawing nitrobenzoate portion. This distribution is key to understanding charge transfer within the molecule. rsc.orgsemanticscholar.org Studies on similar compounds like 4-Coumarinyl-4-nitrobenzoate have shown a calculated HOMO-LUMO gap of 3.47 eV. dergipark.org.tr
Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative for nitro-aromatic esters)
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital |
| LUMO | -3.38 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.47 | Indicator of chemical stability |
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. researchgate.net
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack. These are often located around hydrogen atoms. dergipark.org.tr
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would show significant negative potential (red/yellow) around the oxygen atoms of the nitro (NO₂) and ester (COO) groups, highlighting these as the primary sites for electrophilic interactions. researchgate.netwalisongo.ac.id The hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
Global Reactivity Descriptors and Reactivity Site Prediction
Key descriptors include:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.
Electronegativity (χ): χ = -μ. It is a measure of the power of an atom or group to attract electrons.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. semanticscholar.org
These parameters, calculated for this compound, would collectively define its chemical behavior, indicating its stability and propensity to act as an electron acceptor, largely due to the nitro group. researchgate.netfrontiersin.org
Table 3: Calculated Global Reactivity Descriptors (Note: Values are illustrative for a related molecular system)
| Descriptor | Formula | Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.735 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.115 |
| Electronegativity (χ) | -μ | 5.115 |
| Electrophilicity Index (ω) | μ² / (2η) | 7.54 |
Theoretical Prediction of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing valuable comparisons with experimental data and aiding in structural elucidation. For this compound, DFT calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical vibrational spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as C=O stretching in the ester group, N-O stretching in the nitro group, and C-H bending in the aromatic rings.
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This provides a theoretical UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These transitions typically correspond to π → π* and n → π* excitations within the aromatic system, and the results can explain the molecule's color and photochemical properties.
Computational Vibrational Spectra (IR and Raman)
To investigate the vibrational modes of this compound, researchers would typically employ Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). This approach would predict the infrared (IR) and Raman spectra. The calculations would identify the frequencies of characteristic vibrational modes, such as C-H stretching in the aromatic rings, C=O stretching of the ester group, and the symmetric and asymmetric stretching of the nitro (NO₂) group. For similar molecules, such as 4-methyl-3-nitrobenzoic acid, detailed assignments of vibrational modes have been achieved by comparing computationally scaled frequencies with experimental data. researchgate.netscirp.org
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra (UV-Vis)
The electronic absorption properties and UV-Vis spectrum of this compound would be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). aps.org This method calculates the excitation energies and oscillator strengths of electronic transitions. The analysis would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the aromatic and nitro functional groups within the molecule. For related systems, TD-DFT has been successfully used to predict and interpret UV-Vis spectra, often in conjunction with different solvents to understand solvatochromic effects. researchgate.net
Assessment of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties is crucial for identifying materials for optoelectronic applications. For this compound, this would involve quantum chemical calculations of its polarizability and hyperpolarizabilities.
Computation of First Hyperpolarizability (β) for Second Harmonic Generation (SHG)
The first hyperpolarizability (β) is a key parameter for second-order NLO materials used in applications like Second Harmonic Generation (SHG). Computational methods would be used to calculate the static and dynamic first hyperpolarizability. For similar organic molecules, the magnitude of β is often related to intramolecular charge transfer, which would be influenced by the electron-donating biphenyl group and the electron-withdrawing nitrobenzoate moiety in the target molecule. scirp.orgresearchgate.net
Determination of Second Hyperpolarizability (γ) for Third Harmonic Generation (THG)
The second hyperpolarizability (γ) determines the third-order NLO response, relevant for applications such as Third Harmonic Generation (THG). Theoretical calculations would provide the components of the γ tensor. The magnitude of γ is a measure of the microscopic third-order NLO activity of the molecule.
Structure-Property Relationships Governing NLO Response in Biphenyl-Nitrobenzoate Systems
The NLO response of molecules like this compound is governed by its molecular structure. The presence of a π-conjugated system, along with electron donor and acceptor groups, is a common feature in molecules with significant NLO properties. In this case, the biphenyl unit can act as a π-rich system, and the nitro group is a strong electron acceptor. The ester linkage facilitates the electronic communication between these parts of the molecule. The specific arrangement of these functional groups, including the meta-position of the nitro group on the benzoate ring and the para-position of the ester on the biphenyl ring, would critically influence the charge distribution and intramolecular charge transfer, thereby determining the magnitude of the hyperpolarizabilities. researchgate.net
Reaction Chemistry and Chemical Transformations of Biphenyl 4 Yl 3 Nitrobenzoate
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be converted into a range of other functionalities, significantly altering the electronic and steric properties of the molecule.
Selective Reduction to Amino Group (e.g., Hydrogenation, Chemical Reduction)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. For instance, the reduction of nitro groups in similar aromatic compounds has been effectively carried out using 10% Pd/C in ethanol (B145695) under a hydrogen atmosphere. This method is known for its high efficiency and clean reaction profile. The general mechanism involves the adsorption of hydrogen gas onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when certain functional groups are sensitive to hydrogenation conditions. A variety of reducing agents can be employed for this purpose. For example, stannous chloride dihydrate (SnCl₂) in ethanol has been used to reduce a related nitrobenzoate derivative at elevated temperatures. Another effective system for the selective reduction of nitroarenes is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a metal salt like iron(II) chloride (FeCl₂). d-nb.info This combination has been shown to be highly chemoselective for the nitro group, leaving other reducible functionalities like esters intact. d-nb.info Similarly, zinc dust in the presence of ammonium (B1175870) formate (B1220265) can also be utilized for the reduction of nitroaromatic compounds. rsc.orggoogle.com
| Method | Reagents and Conditions | Product | Key Features |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Ethanol, 25°C, 12 h | Biphenyl-4-yl 3-aminobenzoate (B8586502) | High efficiency, clean reaction. |
| Chemical Reduction | SnCl₂·2H₂O, Ethanol, 80°C, 2 h | Biphenyl-4-yl 3-aminobenzoate | Effective for related nitrobenzoate esters. |
| Chemical Reduction | NaBH₄, FeCl₂, THF, 25-28°C, 12 h | Biphenyl-4-yl 3-aminobenzoate | High chemoselectivity for the nitro group over the ester. d-nb.info |
| Chemical Reduction | Zn powder, Ammonium formate, Methanol (B129727), Reflux, 12 h | Biphenyl-4-yl 3-aminobenzoate | Alternative chemical reduction method. google.com |
Derivatization of the Nitro Group to Other Functionalities
Beyond reduction to an amine, the nitro group can be a precursor to other functional groups. While direct derivatization of the nitro group itself is less common than its reduction, the resulting amino group serves as a versatile handle for further chemical modifications. For example, the newly formed amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups.
Furthermore, the nitro group itself can direct the course of other reactions. For example, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is more pronounced when the nitro group is positioned ortho or para to a leaving group.
Reactions Involving the Ester Moiety
The ester functional group in Biphenyl-4-yl 3-nitrobenzoate is another key site for chemical transformations, allowing for cleavage or modification of the ester linkage.
Hydrolysis under Acidic or Basic Conditions
The ester bond can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis , also known as saponification, is generally an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol (in this case, 4-phenylphenol). The formation of the carboxylate anion drives the reaction to completion. For related nitrobenzoate esters, hydrolysis has been documented as a key step in multi-step synthetic processes. google.comepo.org For example, the hydrolysis of a similar C1-4 alkyl nitrobenzoate derivative is a step in the synthesis of more complex molecules. epo.org
| Condition | Reagents | Products |
| Acidic | Strong acid (e.g., H₂SO₄), Water, Heat | 3-Nitrobenzoic acid and 4-Phenylphenol |
| Basic (Saponification) | Strong base (e.g., NaOH), Water/Alcohol, Heat | Sodium 3-nitrobenzoate and 4-Phenylphenol |
Transesterification with Various Alcohols or Phenols
Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of an alcohol or phenol (B47542). This reaction is typically catalyzed by an acid or a base. In the context of this compound, it could be reacted with a different alcohol or phenol in the presence of a suitable catalyst to yield a new ester of 3-nitrobenzoic acid and liberate 4-phenylphenol. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol/phenol or by removing one of the products from the reaction mixture.
Reduction of the Ester to Alcohol Functionality
The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common and powerful reagent used for this purpose. The reaction of this compound with LiAlH₄ would be expected to reduce the ester group to a hydroxymethyl group, yielding (3-nitrophenyl)methanol. It is important to note that LiAlH₄ can also reduce the nitro group. Therefore, selective reduction of the ester in the presence of a nitro group can be challenging and may require specific reaction conditions or the use of chemoselective reducing agents. Alternative reagents, such as sodium borohydride in combination with certain additives or under specific conditions, might offer a degree of selectivity, though they are generally less reactive towards esters than LiAlH₄. jsynthchem.com
Functionalization and Derivatization of the Biphenyl (B1667301) Core
The chemical reactivity of this compound is characterized by the interplay of the substituents on its two aromatic rings. The biphenyl system itself allows for a range of functionalization reactions, influenced by the directing effects of the ester and nitro groups.
Electrophilic Aromatic Substitution Reactions on the Biphenyl System (e.g., Halogenation, Acylation, Alkylation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. pearson.comnih.gov In this compound, the reactivity and regioselectivity of such substitutions are governed by the electronic properties of the existing groups. ulethbridge.cawikipedia.org
The 3-Nitrobenzoate Ring: This ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group and a meta-director. wikipedia.orgorganicchemistrytutor.com The ester group (-COOAr) is also deactivating and meta-directing. Therefore, further electrophilic substitution on this ring is highly disfavored.
The Unsubstituted Phenyl Ring (of the biphenyl-4-yl group): This ring is activated by the presence of the other phenyl ring (the 3-nitrobenzoate substituted ring), which acts as an ortho-, para-directing group. Consequently, electrophilic substitution will preferentially occur on this ring at the positions ortho and para to the inter-ring bond. The para position (4'-position) is sterically favored over the ortho positions (2'- and 6'-positions).
Directing Effects Summary
| Ring System | Substituent | Electronic Effect | Directing Effect | Predicted Site of Electrophilic Attack |
|---|---|---|---|---|
| 3-Nitrobenzoate Ring | -NO₂ | Strongly Deactivating (Electron Withdrawing) | Meta | Highly Disfavored |
| 3-Nitrobenzoate Ring | -COOAr | Deactivating (Electron Withdrawing) | Meta | Highly Disfavored |
| Biphenyl-4-yl Ring | Phenyl Group | Activating (Electron Donating by Resonance) | Ortho, Para | Favored at 4'- and 2'-/6'- positions |
Halogenation: The halogenation of biphenyl derivatives can be achieved using halogens in the presence of a Lewis acid catalyst. arabjchem.orgresearchgate.net For this compound, halogenation (e.g., bromination or chlorination) is expected to occur primarily on the activated phenyl ring at the 4'-position. nih.gov The reaction of aromatic compounds with halogens typically requires a metal halide carrier, such as iron(III) bromide or aluminum chloride, to generate the electrophile. savemyexams.com
Acylation and Alkylation (Friedel-Crafts Reactions): Friedel-Crafts reactions are a cornerstone for introducing alkyl and acyl groups onto aromatic rings. nih.gov
Acylation: This reaction involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). savemyexams.comcore.ac.uk For this compound, acylation would yield ketones, with the acyl group attaching to the 4'-position of the activated ring. The mechanism involves the formation of an acylium ion which is then attacked by the aromatic ring. nih.gov
Alkylation: Similar to acylation, alkylation uses an alkyl halide and a Lewis acid catalyst. berkeley.edu This reaction introduces an alkyl chain onto the biphenyl core, again predicted to favor the 4'-position. It is important to note that Friedel-Crafts reactions are generally not effective on strongly deactivated rings. nih.gov
Studies on the nitration of biphenyl itself show a preference for substitution at the 2- and 4-positions, with the ratio of 2-nitrobiphenyl (B167123) to 4-nitrobiphenyl (B1678912) being approximately 3.5 under certain conditions. rsc.org This indicates that while the para position is sterically accessible, the ortho position is also highly reactive.
Palladium-Catalyzed C-H Functionalization of Biphenyl Moieties
Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis for its efficiency and selectivity. nih.gov These methods allow for the direct conversion of C-H bonds into new C-C, C-O, or C-N bonds, often with the help of a directing group. nih.govacs.org
For biphenyl systems, directing groups can guide the palladium catalyst to a specific C-H bond, enabling regioselective functionalization that might be difficult to achieve with traditional electrophilic substitution. While the ester and nitro groups in this compound are not typical directing groups for C-H activation, derivatives of this compound could be designed to incorporate such functionality.
For instance, strategies have been developed for the meta-selective C-H functionalization of biphenyl systems using a removable nitrile-containing template. pkusz.edu.cnnih.govrsc.org This approach could be adapted to derivatives of this compound to introduce functionality at otherwise inaccessible positions.
The general catalytic cycle for many Pd-catalyzed C-H functionalizations can involve several pathways:
Pd(II)/Pd(0) Cycle: This pathway begins with a ligand-directed C-H activation by a Pd(II) species to form a palladacycle intermediate. This intermediate then undergoes a reductive process to release the product, generating a Pd(0) species which is subsequently re-oxidized to Pd(II). nih.gov
Pd(II)/Pd(IV) Cycle: In this mechanism, the initial palladacycle is oxidized by an external oxidant to a Pd(IV) species. The desired bond is then formed via reductive elimination from this high-valent palladium center, regenerating the Pd(II) catalyst. nih.govacs.org
These advanced synthetic methods offer pathways to functionalize the biphenyl core with high precision, including olefination, acetoxylation, and iodination. nih.gov
Formation of Poly-substituted Biphenyl Derivatives
This compound can serve as a foundational building block for the synthesis of more complex, poly-substituted biphenyl derivatives. These derivatives are often intermediates in the production of pharmaceuticals and other functional materials. arabjchem.orggoogle.tt
The synthesis of poly-substituted biphenyls often involves a combination of the reactions described above, along with cross-coupling reactions like the Suzuki coupling. nih.gov For example, a halogenated derivative of this compound, formed via electrophilic halogenation, could undergo a subsequent Suzuki coupling reaction to introduce another aryl group, leading to a terphenyl system.
The nitro group on the benzoate (B1203000) ring can also be a versatile functional handle. It can be reduced to an amino group, which can then be further modified. For instance, the Cadogan reaction utilizes the reductive cyclization of 2-nitrobiphenyls with phosphines to form carbazoles, a valuable heterocyclic scaffold. researchgate.net A similar transformation could be envisioned for derivatives of this compound where a nitro group is positioned ortho to the biphenyl linkage.
Examples of Synthetic Transformations for Polysubstitution
| Starting Material Derivative | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 4'-Bromo-biphenyl-4-yl 3-nitrobenzoate | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4'-Aryl-biphenyl-4-yl 3-nitrobenzoate |
| Biphenyl-4-yl 3-aminobenzoate (from reduction of nitro) | Diazotization followed by Sandmeyer reaction | NaNO₂, H⁺; CuX (X=Cl, Br, CN) | Biphenyl-4-yl 3-halobenzoate or 3-cyanobenzoate |
| 2'-Nitro-biphenyl-4-yl 3-nitrobenzoate | Reductive Cyclization (Cadogan) | P(Ph)₃ | Carbazole derivative |
Reaction Mechanisms of Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting products and optimizing conditions.
Mechanism of Electrophilic Aromatic Substitution (Nitration): The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. vaia.com
Formation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). savemyexams.comvaia.commasterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the activated phenyl ring of the biphenyl moiety attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. vaia.com
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final nitro-substituted product. vaia.com
Mechanism of Palladium-Catalyzed C-H Activation (Concerted Metalation-Deprotonation): A common mechanism for Pd(II)-catalyzed C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway. pkusz.edu.cnrsc.org
Coordination: The palladium catalyst, often coordinated to a directing group on the substrate, positions itself near the target C-H bond.
C-H Cleavage (CMD): In a single, concerted step, the C-H bond is broken. The palladium center forms a bond with the carbon atom, while a basic ligand on the palladium (such as an acetate) abstracts the proton. This forms a cyclometalated intermediate (a palladacycle). rsc.org
Functionalization and Regeneration: The palladacycle then reacts further, for example, via oxidative addition followed by reductive elimination (a Pd(II)/Pd(IV) cycle) or via direct reductive elimination (a Pd(II)/Pd(0) cycle), to form the new C-X bond and regenerate the active palladium catalyst. nih.govrsc.org The specific pathway depends on the reactants and conditions used.
Q & A
Q. What are the recommended synthetic routes for Biphenyl-4-yl 3-nitrobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification between biphenyl-4-ol and 3-nitrobenzoyl chloride. Key steps include:
- Nitration : Analogous to the nitration of methyl benzoate (as in ), using concentrated sulfuric acid as a catalyst and nitric acid as the nitrating agent. Temperature control (0–5°C) minimizes byproducts.
- Esterification : Reacting the nitro-substituted benzoyl chloride with biphenyl-4-ol under reflux in anhydrous conditions.
- Optimization : Monitor reaction progress via TLC (silica gel, 8:2 hexane/ethyl acetate) to identify intermediates and byproducts. Recrystallization (e.g., methanol) improves purity, with yields ~50–60% under optimized stoichiometry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare observed values (e.g., 75–77°C for methyl 3-nitrobenzoate) with literature data to assess purity .
- Spectroscopy :
- IR : Confirm ester (C=O stretch ~1725 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at 1530/1350 cm⁻¹) .
- NMR : ¹H NMR should show aromatic proton splitting patterns consistent with biphenyl and nitrobenzene moieties.
- Chromatography : HPLC with UV detection (λ ~270 nm) quantifies purity, while TLC identifies residual reactants .
Q. What databases and tools are essential for literature review and compound verification?
- Methodological Answer :
- SciFinder/Reaxys : Search for prior syntheses, spectral data, and applications. Cross-reference CAS numbers and melting points .
- SHELX Software : For crystallographic data refinement, ensure compatibility with single-crystal X-ray diffraction results. SHELXL is widely used for small-molecule refinement .
Advanced Research Questions
Q. How can this compound be applied in stimuli-responsive biomaterials?
- Methodological Answer : The compound’s nitro group enables photocleavage, making it suitable for light/pH-responsive hydrogels. Example protocol:
- Crosslinking : Functionalize chitosan with this compound via carbodiimide coupling to create a photocleavable hydrogel matrix.
- Stimuli Testing :
- Light : Expose to UV (365 nm) to trigger nitro group cleavage and hydrogel dissolution.
- pH : Swelling studies at pH 4.0–7.4 simulate tumor microenvironments for targeted drug release .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at low temperatures (100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL for anisotropic displacement parameter modeling. Address twinning or disorder using SQUEEZE (for solvent masking) or TLS parameterization .
- Validation : Check R-factor convergence (<5%), and verify hydrogen bonding via Mercury software .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., nitro group charge distribution) influencing reactivity .
Q. What strategies mitigate conflicting spectral data during structural elucidation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
